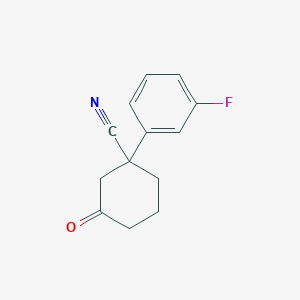

1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile

Description

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H12FNO/c14-11-4-1-3-10(7-11)13(9-15)6-2-5-12(16)8-13/h1,3-4,7H,2,5-6,8H2 |

InChI Key |

YIVDYVPKXVZJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC(C1)(C#N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation of 3-Fluorobenzaldehyde with Cyclohexanone

- Reagents and Conditions: The reaction involves 3-fluorobenzaldehyde and cyclohexanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

- Solvent: Commonly tetrahydrofuran (THF) or ethanol.

- Temperature: Reflux or controlled heating to facilitate condensation.

- Mechanism: Aldol condensation forms a β-hydroxy ketone intermediate, which undergoes dehydration to yield an α,β-unsaturated ketone intermediate.

- Outcome: Formation of a 3-fluorophenyl-substituted cyclohexanone scaffold.

Introduction of the Nitrile Group

- Method: The nitrile group is introduced through nucleophilic substitution or cyanide addition to the ketone intermediate.

- Reagents: Cyanide sources such as sodium cyanide or trimethylsilyl cyanide.

- Conditions: The reaction is typically carried out under mild heating in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

- Alternative Route: The nitrile may also be introduced by reaction of the corresponding halide or triflate intermediate with cyanide under palladium-catalyzed cross-coupling conditions.

Palladium-Catalyzed Cross-Coupling (Suzuki or Heck Type)

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or palladium acetate with ligands such as XantPhos or BippyPhos.

- Bases: Sodium bicarbonate, potassium carbonate, or cesium carbonate.

- Solvents: Mixtures of dioxane and water or ethanol.

- Temperature: Elevated temperatures (80-110°C) under inert atmosphere.

- Application: Used to couple fluorophenyl boronate esters with cyclohexanone-derived halides or triflates to form the desired carbon-carbon bond with high regioselectivity.

Purification Techniques

- Methods: Recrystallization from suitable solvents, flash column chromatography using eluents like dichloromethane and hexane mixtures.

- Purpose: To achieve high purity of this compound for research applications.

Summary Data Table of Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Aldol Condensation | 3-Fluorobenzaldehyde, cyclohexanone, NaH or KOtBu | THF or ethanol | Reflux or 60-80°C | Forms fluorophenyl-substituted ketone |

| 2 | Nitrile Introduction | Sodium cyanide or TMSCN | DMF, NMP | Mild heating (50-80°C) | Nucleophilic substitution or addition |

| 3 | Pd-Catalyzed Cross-Coupling | Pd(PPh3)4 or Pd(OAc)2 + ligands, base (K2CO3, Cs2CO3) | Dioxane/water, ethanol | 80-110°C | Forms C-C bond with fluorophenyl group |

| 4 | Purification | Recrystallization, flash chromatography | DCM/hexane mixtures | Ambient | Achieves high purity |

Research Findings and Optimization Notes

- The reaction of 3-fluorobenzaldehyde with cyclohexanone under strong base conditions yields the ketone intermediate efficiently, but controlling temperature is critical to minimize side reactions such as polymerization or over-condensation.

- Introduction of the nitrile group via cyanide addition requires careful handling due to toxicity and potential side reactions; polar aprotic solvents enhance nucleophilicity and yield.

- Palladium-catalyzed coupling reactions provide a versatile and regioselective method to assemble the fluorophenyl-cyclohexanone framework, with ligand choice significantly impacting yield and selectivity.

- Purification by flash chromatography using dichloromethane and hexane mixtures is effective in isolating the target compound with purity suitable for further synthetic or biological studies.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Halogenation with bromine or chlorination with chlorine gas.

Major Products:

Oxidation: 1-(3-Fluorophenyl)-3-oxocyclohexanecarboxylic acid

Reduction: 1-(3-Fluorophenyl)-3-aminocyclohexane

Substitution: Various halogenated derivatives of the original compound

Scientific Research Applications

Synthesis Pathways

The synthesis of 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile typically involves a multi-step process:

- Formation of Cyclohexanone Derivative : Initial cyclization to form the cyclohexane framework.

- Fluorination Reaction : Introduction of the fluorine atom at the para position on the phenyl ring.

- Cyano Group Addition : Finalizing the structure by adding the cyano group through nucleophilic substitution.

Common reagents include sodium hydroxide or potassium carbonate as bases, with solvents like ethanol or methanol used under controlled temperature conditions.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable diverse chemical reactivity, making it valuable for creating derivatives with specific properties.

Biology

This compound is being investigated for its potential as a pharmacophore in drug design. The presence of a fluorine atom enhances biological activity, which is crucial for therapeutic applications. Studies indicate that it may interact with specific enzymes and receptors involved in various biological pathways .

Medicine

In medicinal chemistry, this compound shows promise in developing anti-inflammatory and anticancer agents . Research has focused on its efficacy against various cancers, including acute myelogenous leukemia and ovarian cancer. The compound's mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis .

Industry

The compound is utilized in producing specialty chemicals and materials with tailored properties. Its applications extend to developing new materials that can be used in various industrial processes .

Case Studies

Several case studies highlight the effectiveness of this compound in medicinal applications:

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant activity against MDA-MB231 breast cancer cells, indicating its potential as a lead compound for further development .

- Inflammation Reduction : Research indicated that similar structures exhibited anti-inflammatory properties, suggesting that this compound may also reduce inflammation and pain effectively .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Enzymes, receptors, and proteins that interact with the fluorophenyl and nitrile groups.

Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile and related compounds:

Structural and Electronic Effects

- Substituent Position: The meta-fluorine in the target compound (vs. Para-substituted analogs exhibit stronger electron-withdrawing effects due to resonance stabilization .

- Ring Size : Cyclohexane derivatives (e.g., ) exhibit greater conformational flexibility compared to cyclobutane analogs (e.g., ), which are strained and may display higher reactivity .

Biological Activity

1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the phenyl ring is known to enhance the biological activity of compounds, making them more effective in various therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carbonyl group and a cyano group, alongside a fluorinated phenyl ring. The molecular formula is C12H10FNO, and it possesses distinct electronic properties due to the fluorine substitution.

| Property | Value |

|---|---|

| Molecular Formula | C12H10FNO |

| CAS Number | 1447814-75-6 |

| Melting Point | Not specified |

| Solubility | Not specified |

This compound has been investigated primarily as a Raf inhibitor , which plays a crucial role in cancer cell signaling pathways. Raf proteins are involved in the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Inhibition of Raf can lead to reduced tumor growth in various cancers, including melanoma and lung cancer .

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit promising anti-cancer properties. For instance, studies have shown that this compound can inhibit tumor cell proliferation effectively:

- In vitro Studies : The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations.

- Case Study : In a study involving melanoma cells, treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as a therapeutic agent against aggressive tumors .

Other Biological Activities

In addition to its anti-cancer effects, there is potential for this compound to exhibit anti-inflammatory and analgesic properties. Similar structures have been noted for their effectiveness in reducing inflammation and pain, indicating that this compound may also possess these activities.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. This includes modifications aimed at improving binding affinity to target proteins involved in cancer progression.

Synthesis Pathway

The synthesis typically involves multi-step organic reactions that require careful control of conditions to maximize yield and purity. Common methods include:

- Formation of Cyclohexanone Derivative : Initial cyclization to form the cyclohexane framework.

- Fluorination Reaction : Introduction of the fluorine atom at the para position on the phenyl ring.

- Cyano Group Addition : Finalizing the structure by adding the cyano group through nucleophilic substitution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(3-Fluorophenyl)-3-oxocyclohexanecarbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving fluorinated aryl precursors and carbonyl/nitrile-containing reagents. For example, analogous syntheses of cyclohexanecarbonitrile derivatives (e.g., 1-(3-fluorophenyl)cyclohexanecarbonitrile, CAS 214262-91-6) involve nucleophilic substitution or ketone-cyanide coupling under basic conditions . Optimization may require inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 0–60°C) to minimize side reactions. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.

- Data Validation : NMR (¹H/¹³C) and IR spectroscopy are essential to confirm the presence of the fluorophenyl group, carbonyl (C=O), and nitrile (C≡N) functionalities. For example, ¹H NMR peaks near δ 7.3–7.6 ppm indicate aromatic protons, while carbonyl signals appear around δ 200–220 ppm in ¹³C NMR .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in fluorinated cyclohexanecarbonitrile derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond angles. For instance, related compounds (e.g., 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile) were structurally validated using SC-XRD, revealing key torsion angles (e.g., N1–C20–C4 = 173.64°) and confirming chair conformations in cyclohexane rings .

- Contradiction Analysis : Discrepancies in NMR data (e.g., unexpected splitting or integration ratios) may arise from dynamic effects like ring-flipping. Variable-temperature NMR or computational modeling (DFT) can help distinguish static vs. dynamic disorder .

Q. What handling and storage protocols are recommended for lab-scale quantities of this compound?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the nitrile group. Use moisture-resistant containers (e.g., sealed amber vials with PTFE-lined caps). Handling requires PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation of fine powders .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : The electron-withdrawing fluorine atom activates the carbonyl group for nucleophilic attack. Comparative kinetic studies using substituents (e.g., 3-chlorophenyl vs. 3-fluorophenyl) can quantify this effect via Hammett plots. Monitor reaction progress using in-situ FTIR to track carbonyl (C=O) peak attenuation .

- Data Interpretation : Contrast reaction rates with DFT-calculated electrophilicity indices (e.g., Fukui functions) to correlate electronic structure with observed reactivity .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodology : Byproducts often arise from over-alkylation or cyanide displacement. Use stoichiometric control (e.g., 1:1 molar ratio of fluorophenyl precursor to carbonyl reagent) and phase-transfer catalysts (e.g., TBAB) to enhance selectivity. Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) removes impurities .

- Case Study : In a related synthesis, malanonitrile side reactions produced unexpected dicarbonitrile adducts, resolved by adjusting reaction time and base concentration (e.g., KOH in ethanol) .

Q. Can computational models predict the compound’s pharmacokinetic properties or biological target interactions?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations can assess binding affinity to enzymes like cytochrome P450 or cyclooxygenase. Parameterize force fields using SC-XRD data (bond lengths, angles) for accuracy. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.